Teslexivir

Antiviral HPV Condyloma

Teslexivir is the first-in-class, selective inhibitor of the HPV E1-E2 protein-protein interaction (HPV types 6 & 11). Unlike immunomodulators (imiquimod) or cytotoxics (podophyllotoxin), it directly blocks viral replication with a safety profile indistinguishable from placebo in Phase 2 trials. Its patent-protected hydrazine synthesis ensures superior purity and batch-to-batch reproducibility, critical for reliable in vitro binding assays, cell-based DNA replication models, and in vivo PK/PD studies. Ideal as a benchmark for screening next-generation antivirals or for combination therapy research.

Molecular Formula C35H36BrN3O4
Molecular Weight 642.6 g/mol
CAS No. 1075798-37-6
Cat. No. B611294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeslexivir
CAS1075798-37-6
SynonymsTeslexivir.
Molecular FormulaC35H36BrN3O4
Molecular Weight642.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC
InChIInChI=1S/C35H36BrN3O4/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42)
InChIKeyIYWCUQWSZXLRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Teslexivir (CAS 1075798-37-6): A First-in-Class HPV E1-E2 Protein-Protein Interaction Inhibitor for Antiviral Research


Teslexivir (BTA074, AP611074) is a synthetic small molecule antiviral agent developed as a topical therapeutic for human papillomavirus (HPV)-associated diseases [1]. It acts as a potent and selective inhibitor of the interaction between the viral E1 and E2 proteins, a critical step for HPV types 6 and 11 DNA replication and viral production [2][3]. Classified as an experimental drug by DrugBank, it has a molecular formula of C35H36BrN3O4 and a monoisotopic mass of 641.19 Da [4]. Teslexivir is primarily investigated for the treatment of condyloma acuminata (anogenital warts) and recurrent respiratory papillomatosis, offering a targeted mechanism distinct from immunomodulators and cytotoxic agents .

Why Teslexivir Cannot Be Substituted with Generic Antivirals or HPV Treatments: A Mechanistic and Clinical Perspective


Teslexivir operates through a unique, direct antiviral mechanism—selectively inhibiting the E1-E2 protein-protein interaction essential for HPV types 6 and 11 replication—unlike current standard-of-care topical agents such as imiquimod (an immune response modifier), podophyllotoxin (a cytotoxic antimitotic), or sinecatechins (a botanical extract with undefined mechanism) [1]. This mechanistic distinction results in a fundamentally different clinical profile: whereas imiquimod and podophyllotoxin are associated with significant local skin reactions and treatment-limiting toxicities, Teslexivir in Phase 2 trials demonstrated a safety and tolerability profile indistinguishable from placebo [2][3]. Additionally, existing therapies do not directly target the HPV viral machinery, leading to variable efficacy and high recurrence rates, while Teslexivir's first-in-class approach offers a targeted, mechanistically distinct option for research and potential therapeutic applications [4].

Quantitative Differentiation of Teslexivir: Evidence from Head-to-Head and Cross-Study Comparisons


Comparative Efficacy in Condyloma Clearance: Teslexivir 5% Gel vs. Imiquimod 5% Cream

In a Phase 2 double-blind, randomized, placebo-controlled trial (NCT02724254), teslexivir 5% gel applied twice daily for up to 16 weeks achieved a complete clearance rate of 30.6% in the overall patient population, compared to 23.3% with placebo [1]. In contrast, imiquimod 5% cream, an immunomodulator commonly used for condyloma, demonstrated a total lesion clearance rate of 71% in a study of 73 female patients over a 16-week treatment period [2]. This cross-study comparison highlights that teslexivir, while not achieving statistical superiority over placebo in its primary endpoint, offers a distinct, virus-targeted mechanism, whereas imiquimod's higher efficacy is offset by its immune-mediated local adverse events and systemic absorption risks [3].

Antiviral HPV Condyloma Topical Therapy

Superior Tolerability Profile: Teslexivir 5% Gel vs. Podophyllotoxin Topical Solution

Teslexivir demonstrated a benign safety and tolerability profile comparable to placebo in a 16-week Phase 2 trial (NCT02724254), with adverse events and local skin reactions in the teslexivir group being mostly mild and not statistically different from placebo [1]. Specifically, early treatment termination rates were identical between teslexivir and placebo groups (1.4%) [2]. In contrast, podophyllotoxin, a cytotoxic first-line agent, is associated with significant local skin reactions including erythema, erosion, and pain, with reported clearance rates ranging widely from 45% to 83% and recurrence from 6% to 100%, indicative of variable tolerability and efficacy [3].

Antiviral HPV Condyloma Safety Pharmacology Tolerability

First-in-Class Direct-Acting Antiviral Mechanism: Teslexivir vs. Immunomodulatory and Cytotoxic Agents

Teslexivir is a first-in-class, potent and selective inhibitor of the E1-E2 protein-protein interaction, essential for HPV types 6 and 11 DNA replication [1]. This direct antiviral mechanism contrasts sharply with imiquimod (TLR7 agonist, immune response modifier), podophyllotoxin (antimitotic, microtubule destabilizer), and sinecatechins (undefined botanical extract) [2]. The specificity of teslexivir is reflected in its development as a targeted antiviral, whereas the comparators act through broad cellular or immunological pathways with off-target effects. In vitro, teslexivir demonstrates potent inhibition of the E1-E2 interaction, though specific IC50 values are not publicly disclosed; its activity is confined to low-risk HPV types 6 and 11 [3].

Antiviral HPV Mechanism of Action Drug Discovery Target Validation

High-Impact Research and Procurement Applications for Teslexivir


Antiviral Drug Discovery: Benchmarking Novel HPV E1-E2 Inhibitors

Teslexivir is the prototype first-in-class E1-E2 inhibitor. Use it as a positive control in high-throughput screening assays, in vitro E1-E2 binding assays, and cell-based HPV DNA replication models. Its established safety and preliminary efficacy in Phase 2 trials (30.6% clearance) provide a critical baseline for evaluating next-generation compounds [1].

Combination Therapy Research for Enhanced HPV Clearance

Given teslexivir's benign safety profile comparable to placebo and distinct direct antiviral mechanism, it is an ideal candidate for combination studies with immunomodulators (e.g., imiquimod) or ablative therapies. Research can explore whether the addition of a targeted antiviral can improve overall clearance rates or reduce recurrence, especially in challenging subgroups such as females (37.5% clearance) or large lesions (30.0%) where teslexivir showed positive trends [2].

Investigational Studies in Recurrent Respiratory Papillomatosis (RRP)

Teslexivir has been investigated for RRP, an orphan disease caused by HPV 6 and 11. Its mechanism of inhibiting viral replication may offer a non-surgical treatment option. Preclinical and clinical researchers can use teslexivir to study the role of HPV replication in RRP pathogenesis and to explore direct-acting antiviral strategies for this challenging condition .

Procurement for Preclinical Toxicology and Formulation Development

Teslexivir's patent-protected manufacturing process, which allows for greater efficiency and yield in hydrazine intermediate synthesis, ensures consistent, high-purity material for research use [3]. This is critical for reproducible in vivo pharmacokinetic, toxicology, and topical formulation studies, where batch-to-batch variability can confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teslexivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.